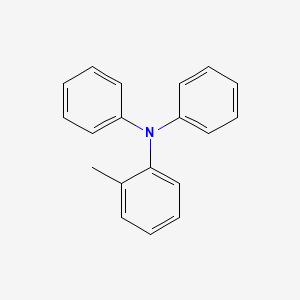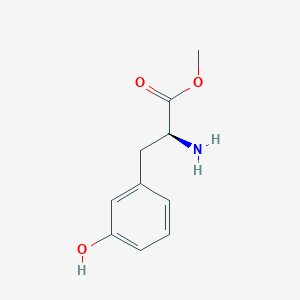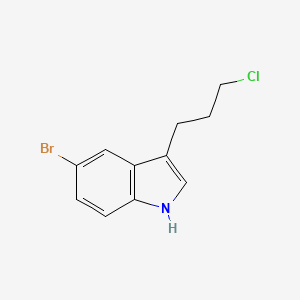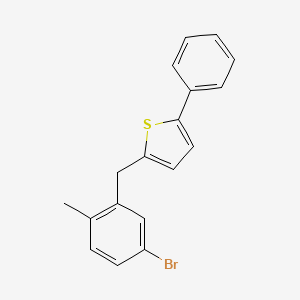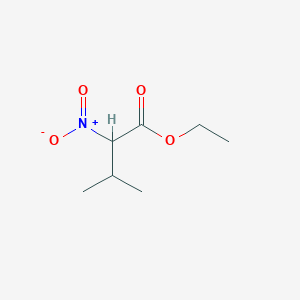
ethyl 3-methyl-2-nitrobutanoate
概要
説明
ethyl 3-methyl-2-nitrobutanoate is an organic compound with the molecular formula C7H13NO4. It is an ester derivative of butyric acid, characterized by the presence of a nitro group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-nitrobutanoate typically involves the esterification of 3-Methyl-2-nitro-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-Methyl-2-nitro-butyric acid+EthanolH2SO43-Methyl-2-nitro-butyric acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
ethyl 3-methyl-2-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Substitution: Sodium ethoxide (NaOEt) or other nucleophiles.
Major Products Formed
Oxidation: 3-Methyl-2-amino-butyric acid ethyl ester.
Reduction: 3-Methyl-2-nitro-butyric acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
ethyl 3-methyl-2-nitrobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3-methyl-2-nitrobutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical reactions.
類似化合物との比較
Similar Compounds
Ethyl 3-methylbutanoate: Similar ester structure but lacks the nitro group.
Ethyl 2-methylbutanoate: Similar ester structure with a different position of the methyl group.
Ethyl isovalerate: Similar ester structure with a different branching of the carbon chain.
Uniqueness
ethyl 3-methyl-2-nitrobutanoate is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and physical properties. The nitro group enhances its reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
ethyl 3-methyl-2-nitrobutanoate |
InChI |
InChI=1S/C7H13NO4/c1-4-12-7(9)6(5(2)3)8(10)11/h5-6H,4H2,1-3H3 |
InChIキー |
BBUZSHXWJCKPLA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8678421.png)




